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Compound of Interest

Compound Name: Alloxan tetrahydrate

Cat. No.: B1280060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Alloxan, a pyrimidine derivative first isolated in 1818, is a pivotal compound in metabolic

research, renowned for its specific toxicity towards pancreatic β-cells.[1] This property allows

for the chemical induction of insulin-dependent diabetes mellitus in experimental animals,

creating a widely used model to investigate the pathophysiology of type 1 diabetes and to

screen potential antidiabetic therapies.[1][2] Its diabetogenic action is not a result of direct

toxicity but rather a complex sequence of chemical reactions initiated within the β-cell.

This guide provides a comprehensive overview of the molecular structure of alloxan and delves

into the chemical reactivity that underpins its biological effects. It includes quantitative

physicochemical data, detailed experimental protocols for its use, and visual diagrams of its

mechanism of action to serve as a technical resource for the scientific community.

Molecular Structure of Aloxan
Alloxan is an oxygenated pyrimidine, structurally analogous to glucose, which facilitates its

recognition and transport into pancreatic β-cells.[3] Its structure and properties have been well-

characterized, though its form can vary depending on its environment (anhydrous vs. hydrated,

solid-state vs. solution).

Nomenclature and Chemical Identity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1280060?utm_src=pdf-interest
http://www.chem.ucl.ac.uk/cposs/publications/actacryst.e60o1689-o1690.pdf
http://www.chem.ucl.ac.uk/cposs/publications/actacryst.e60o1689-o1690.pdf
https://pubmed.ncbi.nlm.nih.gov/34582209/
https://www.researchgate.net/figure/The-selected-bond-lengths-A-and-bond-angles_tbl1_243980497
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IUPAC Name: 1,3-diazinane-2,4,5,6-tetrone[4]

Other Names: 2,4,5,6(1H,3H)-Pyrimidinetetrone, Mesoxalylurea, Mesoxalylcarbamide[4]

Chemical Formula: C₄H₂N₂O₄ (Anhydrous)[5]

Hydrated Forms: Alloxan readily forms hydrates, most commonly alloxan monohydrate

(C₄H₄N₂O₅) and alloxan tetrahydrate (C₄H₁₀N₂O₈). The commercially available reagent is

typically the monohydrate.[6]

Identifier Anhydrous Alloxan Alloxan Monohydrate

CAS Number 50-71-5[5] 2244-11-3[7]

Molecular Weight 142.07 g/mol [4] 160.09 g/mol

Appearance Orthorhombic crystals[8] Pale yellow solid

Physicochemical and Structural Properties
In aqueous solutions, the C5 carbonyl of alloxan undergoes hydration to form a gem-diol, 5,5-

dihydroxybarbituric acid.[3] This hydrated form is crucial for its biological activity. Alloxan is a

hydrophilic compound that is notably unstable under physiological conditions.

Property Value Reference(s)

pKa 6.63 at 25 °C [8]

logP (octanol/water) -1.86 [8]

Half-life ~1.5 minutes (at pH 7.4, 37°C) [8]

Decomposition Temp. 256 °C [6]

Solubility
Freely soluble in water; soluble

in acetone, alcohol
[6][8]

Crystallographic Data
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X-ray diffraction studies of 5,5-dihydroxybarbituric acid monohydrate (alloxan dihydrate) reveal

key structural parameters of the hydrated heterocyclic ring.

Bond / Angle Value (Å or °)

C=N Bond Lengths 1.360 – 1.378 Å

C4–C5 Bond Length 1.536 Å

C5–C6 Bond Length 1.527 Å

Ring Conformation Envelope (flap at C5)

(Data for 5,5-dihydroxybarbituric acid

monohydrate)[1]

Molecular Reactivity and Diabetogenic Mechanism
The toxicity of alloxan is not direct but is mediated by a cascade of redox reactions that

generate highly reactive oxygen species (ROS), leading to oxidative stress and β-cell necrosis.

Redox Cycling and Generation of Reactive Oxygen
Species (ROS)
The core of alloxan's reactivity is its ability to undergo redox cycling. This process is initiated by

intracellular reducing agents, primarily glutathione (GSH).[5]

Reduction to Dialuric Acid: Alloxan is reduced by two molecules of GSH to its corresponding

product, dialuric acid, oxidizing GSH to glutathione disulfide (GSSG) in the process.[9]

Auto-oxidation and Superoxide Formation: Dialuric acid is unstable and rapidly auto-oxidizes

back to alloxan. This reaction reduces molecular oxygen (O₂) to form the superoxide radical

(•O₂⁻).[5]

Formation of Hydrogen Peroxide and Hydroxyl Radicals: The generated superoxide radicals

are dismutated by superoxide dismutase (SOD) into hydrogen peroxide (H₂O₂). In the

presence of transition metals like iron (Fe²⁺), H₂O₂ undergoes the Fenton reaction to

produce highly cytotoxic hydroxyl radicals (•OH).[10]
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This redox cycle can repeat, consuming cellular antioxidants like GSH and continuously

generating a flux of ROS that overwhelms the β-cell's relatively weak antioxidant defenses.[5]

[9] It is estimated that approximately 33 redox cycles per hour are sufficient to generate enough

ROS to cause significant β-cell damage.[7]
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Alloxan Redox Cycling and ROS Generation.

Quantitative Reactivity Data
Time-resolved kinetic studies have elucidated the thermodynamics and kinetics of the alloxan-

dialuric acid redox couple.
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Parameter Value Reference(s)

Redox Potential E°(Alloxan, H⁺

/ Alloxan Radical)
-290 ± 20 mV [11]

Redox Potential E°(Alloxan

Radical / Dialuric Acid)
277 ± 20 mV [11]

Redox Potential E°(Alloxan, H⁺

/ Dialuric Acid)
-15 ± 20 mV [11]

Rate Constant k(Alloxan +

•O₂⁻)
(3.4 ± 0.5) x 10⁶ M⁻¹s⁻¹ [11]

Rate Constant k(Alloxan

Radical Dimerization)
(1.7 ± 0.8) x 10⁸ M⁻¹s⁻¹ [11]

Selective β-Cell Toxicity
Alloxan's specificity for pancreatic β-cells is a multi-step process involving selective uptake and

targeted enzymatic inhibition.

Uptake via GLUT2: Pancreatic β-cells in rodents express high levels of the low-affinity

glucose transporter, GLUT2. Due to its structural similarity to glucose, alloxan is efficiently

transported into the β-cell via GLUT2. This explains its selectivity, as cells with low GLUT2

expression are less susceptible. Human β-cells express lower levels of GLUT2, which is a

primary reason why alloxan is not diabetogenic in humans.

Inhibition of Glucokinase: Inside the cell, alloxan acts as a potent inhibitor of glucokinase, the

β-cell's primary glucose sensor. Glucokinase contains critical thiol (-SH) groups in its binding

site, which are highly susceptible to oxidation by alloxan. This inhibition, which occurs with a

half-maximal effect at just 2-4 µM alloxan, disrupts glucose metabolism, halting ATP

production and thereby blocking glucose-stimulated insulin secretion.

Induction of Cell Death: The massive and sustained generation of ROS from redox cycling

inflicts widespread cellular damage. Hydroxyl radicals cause fragmentation of DNA and

damage to mitochondria and other organelles, ultimately triggering necrotic cell death.[4]
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Signaling Pathway of Alloxan-Induced β-Cell Necrosis
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Signaling Pathway of Alloxan-Induced β-Cell Necrosis.
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Experimental Protocols
The following protocols provide standardized methodologies for the use of alloxan in creating

experimental models of diabetes.

Protocol 1: In Vivo Induction of Type 1 Diabetes in
Wistar Rats
This protocol describes a common method for inducing stable hyperglycemia in Wistar rats

using a single intraperitoneal injection of alloxan.

Materials:

Male Wistar rats (8-10 weeks old, 200-250g)

Alloxan monohydrate

Sterile 0.9% NaCl (normal saline), chilled to 4°C

5% or 10% Glucose solution in drinking water

Glucometer and test strips

Sterile syringes and needles

Methodology:

Acclimatization: House animals in standard laboratory conditions for at least one week prior

to the experiment.

Fasting: Fast the rats for 16-30 hours before alloxan administration. Provide free access to

water. Fasting enhances the sensitivity of β-cells to alloxan.[3]

Alloxan Solution Preparation: Immediately before injection, prepare the alloxan solution.

Alloxan is unstable in aqueous solution.[8] Dissolve alloxan monohydrate in cold (4°C) sterile

0.9% saline to a final concentration (e.g., 20 mg/mL for a 150 mg/kg dose in a 250g rat).

Vortex briefly to dissolve and use within 5-10 minutes.
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Administration: Weigh each rat and calculate the required volume. Administer a single dose

of 150 mg/kg body weight via intraperitoneal (IP) injection.[3][5]

Hypoglycemia Prevention: Immediately after injection, return rats to their cages and replace

drinking water with a 5% or 10% glucose solution. This is critical to prevent severe, often

fatal, hypoglycemia that occurs 6-12 hours post-injection as a result of massive insulin

release from dying β-cells.[1] Maintain glucose water for 24 hours, then return to standard

water.

Confirmation of Diabetes: After 72 hours, measure fasting blood glucose from a tail vein

blood sample. Rats with a fasting blood glucose level >250 mg/dL (or >13.9 mmol/L) are

considered diabetic and can be used for further study. Monitor blood glucose periodically to

ensure stable hyperglycemia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1280060?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

